

Spectroscopic Profile of Benzyl Isoeugenol: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl isoeugenol*

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Introduction

Benzyl isoeugenol (IUPAC name: 2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)benzene; CAS No. 120-11-6) is an aromatic ether with applications in the fragrance and flavor industries.^{[1][2]} Its characteristic spicy and floral scent profile makes it a valuable component in various consumer products.^[3] A thorough understanding of its spectroscopic properties is essential for its identification, quality control, and for researchers in the fields of chemistry and drug development. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **benzyl isoeugenol**, along with the experimental protocols for these analyses.

Chemical Structure and Properties

- Molecular Formula: C₁₇H₁₈O₂^[2]
- Molecular Weight: 254.32 g/mol ^[2]
- Appearance: White crystalline solid^[2]
- Isomerism: **Benzyl isoeugenol** typically exists as a mixture of (E) and (Z)-isomers due to the double bond in the propenyl group.^[3]

Spectroscopic Data

The following sections present the key spectroscopic data for **benzyl isoeugenol** in a structured tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.45 - 7.25	m	5H	Ar-H (benzyl)
~ 6.90 - 6.70	m	3H	Ar-H (isoeugenol)
~ 6.15	dq	1H	=CH-CH ₃
~ 6.00	dq	1H	Ar-CH=
~ 5.10	s	2H	O-CH ₂ -Ph
~ 3.85	s	3H	O-CH ₃
~ 1.85	d	3H	=CH-CH ₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~ 149.5	C-OCH ₃
~ 148.0	C-OCH ₂ Ph
~ 137.0	Quaternary C (benzyl)
~ 132.0	Ar-CH=CH-
~ 128.5	Ar-CH (benzyl)
~ 128.0	Ar-CH (benzyl)
~ 127.5	Ar-CH (benzyl)
~ 125.0	Ar-CH=
~ 120.0	Ar-CH
~ 114.0	Ar-CH
~ 110.0	Ar-CH
~ 71.0	O-CH ₂ -Ph
~ 56.0	O-CH ₃
~ 18.0	=CH-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The data below is predicted based on the known absorptions of aromatic ethers.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch[4]
~ 2950 - 2850	Medium	Aliphatic C-H stretch
~ 1600, 1500	Strong	Aromatic C=C stretch[5]
~ 1260 - 1200	Strong	Aryl-O stretch (asymmetric)
~ 1050 - 1000	Strong	Aryl-O stretch (symmetric)
~ 750 - 700	Strong	Aromatic C-H out-of-plane bend
~ 700 - 650	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is based on a typical electron ionization (EI) mass spectrum.

m/z	Relative Intensity	Assignment
254	Moderate	[M] ⁺ (Molecular Ion)
163	Low	[M - C ₇ H ₇] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **benzyl isoeugenol** is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a Fourier-transform NMR spectrometer, for instance, a Bruker Avance operating at 400 MHz for ^1H and 100 MHz for ^{13}C .

- ^1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ^{13}C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A larger number of scans is usually required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

IR Spectroscopy

Sample Preparation: For a solid sample like **benzyl isoeugenol**, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The KBr pellet is placed in the sample holder of the instrument. A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm^{-1} , and the background is automatically subtracted by the instrument's software.

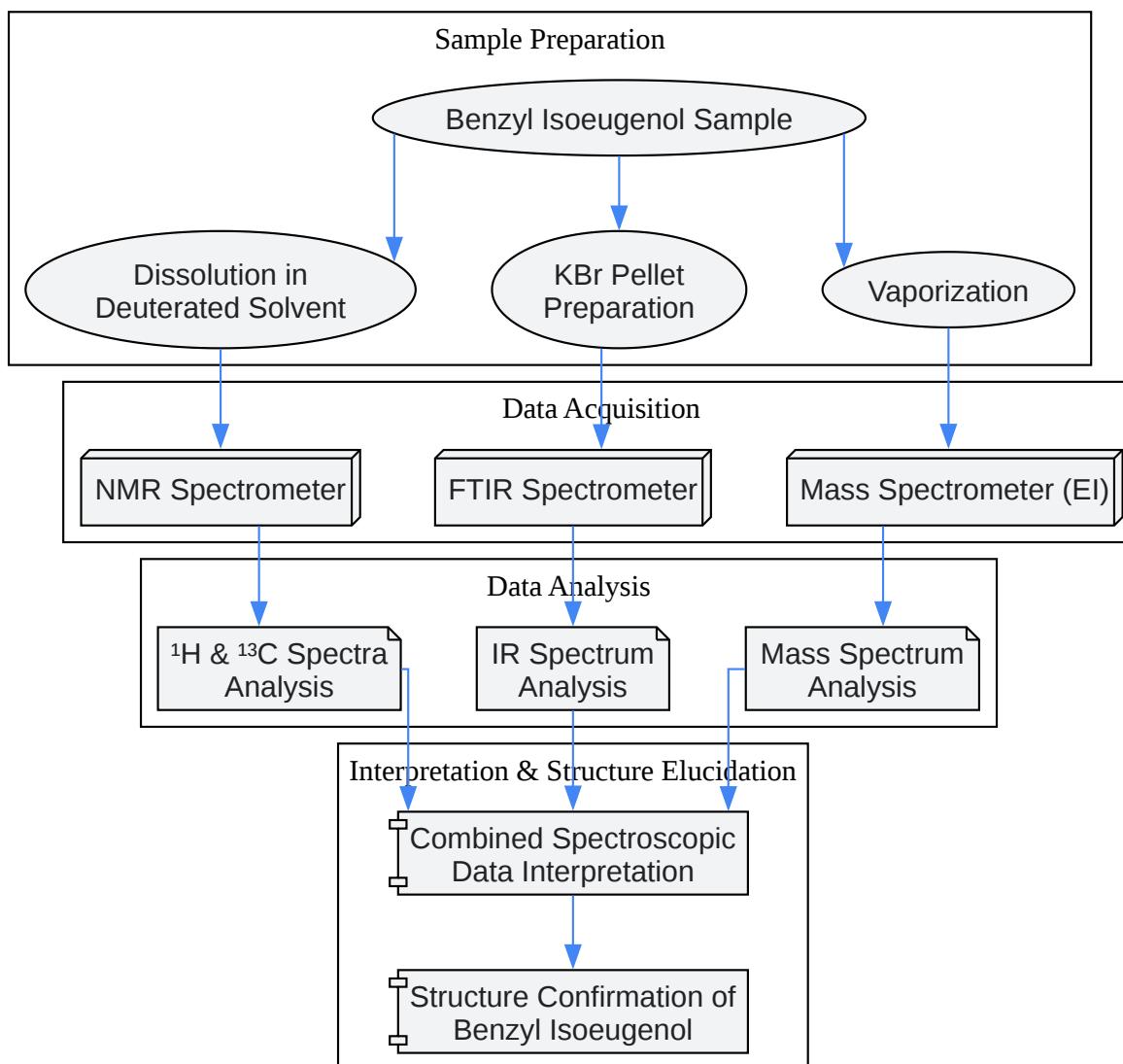
Mass Spectrometry

Sample Introduction and Ionization: The analysis is performed using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In the EI source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating a mass spectrum.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **benzyl isoeugenol**.



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Caption: Workflow for Spectroscopic Analysis.

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